(Rac)-EC5026

Description

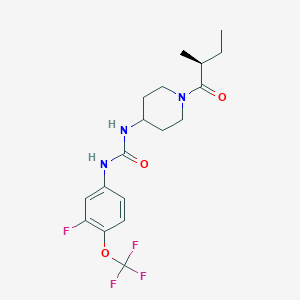

Structure

3D Structure

Properties

IUPAC Name |

1-[3-fluoro-4-(trifluoromethoxy)phenyl]-3-[1-[(2S)-2-methylbutanoyl]piperidin-4-yl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23F4N3O3/c1-3-11(2)16(26)25-8-6-12(7-9-25)23-17(27)24-13-4-5-15(14(19)10-13)28-18(20,21)22/h4-5,10-12H,3,6-9H2,1-2H3,(H2,23,24,27)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHRXHTKENPCGSZ-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(=O)N1CCC(CC1)NC(=O)NC2=CC(=C(C=C2)OC(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)C(=O)N1CCC(CC1)NC(=O)NC2=CC(=C(C=C2)OC(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23F4N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1809885-32-2 | |

| Record name | EC-5026 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1809885322 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | EC-5026 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D5X8A5HWL0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(Rac)-EC5026: A Technical Guide for Researchers

Disclaimer: The current scientific literature and public data exclusively identify (Rac)-EC5026 as a potent inhibitor of soluble epoxide hydrolase (sEH). As of November 2025, there is no available information to support its use as a von Hippel-Lindau (VHL) ligand for Proteolysis Targeting Chimera (PROTAC) development. This guide provides a comprehensive overview of this compound in its established role as an sEH inhibitor.

Executive Summary

This compound, also known as BPN-19186, is a first-in-class, orally active, and potent small molecule inhibitor of soluble epoxide hydrolase (sEH). It demonstrates high efficacy in preclinical models for inflammatory and neuropathic pain. Developed by EicOsis LLC, EC5026 has progressed to Phase 1 clinical trials, showing a favorable safety and pharmacokinetic profile in healthy volunteers. Its mechanism of action involves the stabilization of endogenous epoxy fatty acids (EpFAs), which possess analgesic and anti-inflammatory properties. This guide provides an in-depth overview of the technical details of this compound, including its biochemical properties, experimental protocols, and mechanism of action.

Core Compound Properties

This compound is a piperidine derivative with the chemical formula C18H23F4N3O3 and a molecular weight of 405.39 g/mol . It is characterized as a slow-tight binding transition-state mimic of the sEH enzyme.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound.

| Parameter | Value | Assay/Condition | Reference |

| Ki | 0.06 nM | Recombinant human sEH (hsEH) | |

| Solubility (aqueous) | <0.1 mg/mL | pH-independent | |

| Oral Bioavailability | Orally active | Preclinical and clinical studies |

Table 1: Biochemical and Physicochemical Properties of this compound

| Parameter | Value | Species | Dosage | Reference |

| Half-life (t1/2) | 59.5 h (fed), 66.9 h (fasted) | Human | 8 mg tablet | |

| Cmax | 66% higher in fed state | Human | 8 mg tablet | |

| Total Exposure (AUC) | 53% higher in fed state | Human | 8 mg tablet | |

| NOAEL | 5 mg/kg/day | Rat | 28-day GLP safety studies |

Table 2: Pharmacokinetic Parameters of EC5026

Mechanism of Action: sEH Inhibition

EC5026 exerts its therapeutic effects by inhibiting the soluble epoxide hydrolase enzyme. sEH is responsible for the degradation of endogenous epoxy fatty acids (EpFAs), such as epoxyeicosatrienoic acids (EETs). These EpFAs are natural mediators that reduce pain and inflammation. By inhibiting sEH, EC5026 increases the bioavailability of these protective lipids, thereby enhancing their analgesic and anti-inflammatory effects.

Experimental Protocols

Scale-Up Non-GMP Synthesis of EC5026

A detailed, multi-step synthesis protocol for EC5026 has been described. The process involves the use of reagents such as triphosgene and tert-butyl 4-amino-piperidine-1-carboxylate. For detailed experimental procedures, including reaction conditions and purification methods, refer to the supporting information in the cited literature.

In Vivo Formulation for Oral Administration

For preclinical studies in rats, EC5026 was dissolved in PEG 300 for oral gavage. For human Phase 1a trials, an immediate-release oral dosage form in a gelatin capsule with a liquid formulation was developed. Due to its low aqueous solubility, various media were screened to develop suitable preclinical and clinical formulations.

Pain Attenuation Model in Rats (Chronic Constriction Injury)

-

Animal Model: Male Sprague-Dawley rats (250-300 g) are used.

-

Surgical Procedure: A chronic constriction injury is induced by placing four loose ligatures around the sciatic nerve.

-

Post-Surgery Recovery: Rats are allowed to recover for 14 days.

-

Allodynia Testing: Mechanical allodynia is assessed using a von Frey assay at 14 and 21 days post-injury.

-

Drug Administration: EC5026 is administered orally to evaluate its effect on pain attenuation.

(Rac)-EC5026: A Potent sEH Inhibitor, Not a PROTAC Warhead, Paving the Way for Novel Pain Therapeutics

(Rac)-EC5026 is a potent, orally active, and non-opioid inhibitor of soluble epoxide hydrolase (sEH), currently under investigation as a first-in-class analgesic for inflammatory and neuropathic pain.[1][2] While it shares a target with a new class of therapeutic agents known as PROTACs (Proteolysis Targeting Chimeras), current research does not indicate that this compound itself is utilized as a warhead in PROTAC design. Instead, its development highlights the therapeutic potential of sEH inhibition, a strategy that is also being explored through the distinct mechanism of targeted protein degradation by sEH-PROTACs.

The Mechanism of Action of this compound as a Soluble Epoxide Hydrolase Inhibitor

This compound functions by inhibiting the soluble epoxide hydrolase (sEH) enzyme.[2][3] This enzyme is a critical component of the arachidonic acid cascade, responsible for the degradation of endogenous lipid mediators called epoxyeicosatrienoic acids (EETs).[2][3] EETs possess potent anti-inflammatory and analgesic properties. By inhibiting sEH, this compound prevents the breakdown of EETs, thereby increasing their local concentrations and prolonging their beneficial effects.[2][3] This mechanism of action offers a novel, non-addictive approach to pain management that contrasts with traditional opioid analgesics.[2][3]

The therapeutic strategy of sEH inhibition has demonstrated efficacy in preclinical models of pain and inflammation and is being investigated for its potential in treating neurodegenerative diseases.[3]

Signaling Pathway of sEH Inhibition by this compound

References

(Rac)-EC5026: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties, solubility, and biological context of (Rac)-EC5026, a potent inhibitor of soluble epoxide hydrolase (sEH). This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, particularly in the fields of neurodegenerative and inflammatory diseases.

Chemical Properties

This compound, also known as (Rac)-BPN-19186, is a small molecule inhibitor of soluble epoxide hydrolase. Its fundamental chemical and physical properties are summarized in the table below.

| Property | Value |

| IUPAC Name | N-(1-(2-methylpropanoyl)piperidin-4-yl)-N'-(4-(trifluoromethoxy)phenyl)urea |

| Synonyms | (Rac)-BPN-19186 |

| CAS Number | 1809885-55-9[1] |

| Molecular Formula | C18H23F4N3O3[1] |

| Molecular Weight | 405.39 g/mol [1] |

| Appearance | White to off-white solid |

| Purity | Typically ≥98% by HPLC[1] |

Solubility

The solubility of this compound is a critical factor for its use in both in vitro and in vivo experimental settings.

| Solvent | Solubility | Notes |

| DMSO | ≥ 250 mg/mL (616.69 mM) | Ultrasonic assistance may be required for complete dissolution.[2] |

| Ethanol | Soluble | |

| Water | Insoluble | |

| Corn Oil | Formulation for in vivo use: A clear solution of ≥ 2.08 mg/mL can be prepared by diluting a DMSO stock solution.[3] | |

| PEG300/Tween-80/Saline | Formulation for in vivo use: A clear solution of ≥ 2.08 mg/mL can be prepared in a vehicle of PEG300, Tween-80, and saline.[3] | |

| 20% SBE-β-CD in Saline | Formulation for in vivo use: A clear solution of ≥ 2.08 mg/mL can be prepared by diluting a DMSO stock solution.[3] |

Storage of Solutions: Stock solutions of this compound in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months. It is recommended to store solutions in aliquots to avoid repeated freeze-thaw cycles.[2]

Mechanism of Action: Inhibition of Soluble Epoxide Hydrolase

This compound is a potent, tight-binding, and reversible inhibitor of soluble epoxide hydrolase (sEH), with a reported inhibitory constant (Ki) of 0.06 nM.[2][3] sEH is a key enzyme in the metabolism of arachidonic acid.

The Soluble Epoxide Hydrolase Signaling Pathway

The mechanism of action of this compound is best understood within the context of the arachidonic acid cascade and the role of sEH.

Caption: Inhibition of sEH by this compound increases beneficial EET levels.

Arachidonic acid is metabolized by cytochrome P450 epoxygenases to form epoxyeicosatrienoic acids (EETs). EETs are signaling lipids with potent anti-inflammatory, vasodilatory, and neuroprotective properties. The enzyme soluble epoxide hydrolase (sEH) rapidly hydrolyzes EETs to their corresponding dihydroxyeicosatrienoic acids (DHETs), which are generally less biologically active. By inhibiting sEH, this compound prevents the degradation of EETs, thereby increasing their bioavailability and potentiating their beneficial physiological effects. This mechanism is the basis for its therapeutic potential in conditions characterized by inflammation and neurodegeneration, such as Parkinson's disease and dementia with Lewy Bodies.

Experimental Protocols

This section provides an overview of the methodologies for the synthesis, purification, and biological evaluation of this compound.

Synthesis of this compound

The synthesis of this compound is described in patent WO2019156991A1. A general synthetic scheme for similar piperidine-derived urea-based sEH inhibitors involves a multi-step process.

References

An In-Depth Technical Guide to the Synthesis and Purification of (Rac)-EC5026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification protocols for (Rac)-EC5026, a potent soluble epoxide hydrolase (sEH) inhibitor. The information presented is collated from peer-reviewed scientific literature and is intended to equip researchers with the necessary details to replicate and further investigate this compound.

Introduction to this compound

This compound is a promising non-opioid analgesic and anti-inflammatory agent that has undergone Phase I clinical trials.[1][2] Its mechanism of action involves the inhibition of soluble epoxide hydrolase (sEH), an enzyme responsible for the degradation of endogenous anti-inflammatory and analgesic lipid mediators known as epoxyeicosatrienoic acids (EETs).[1][3] By inhibiting sEH, EC5026 effectively increases the levels of EETs, thereby promoting the body's natural pain-relief and anti-inflammatory responses.

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the formation of a urea linkage between a substituted aniline and a piperidine derivative, followed by acylation. A scale-up, non-good manufacturing practice (non-GMP) synthesis has been reported in the Journal of Medicinal Chemistry.[1][3]

Synthetic Scheme

The overall synthetic route for this compound is depicted below. The key steps involve the formation of an isocyanate intermediate from 3-fluoro-4-(trifluoromethoxy)aniline, which then reacts with a protected 4-aminopiperidine. Subsequent deprotection and acylation with 2-methylbutanoyl chloride yield the final product.

Experimental Protocol: A Step-by-Step Guide

The following protocol is a detailed description of the experimental procedures for the synthesis of this compound, based on published literature.[1][3]

Step 1: Synthesis of tert-butyl 4-(3-(3-fluoro-4-(trifluoromethoxy)phenyl)ureido)piperidine-1-carboxylate

-

To a solution of 3-fluoro-4-(trifluoromethoxy)aniline in a suitable aprotic solvent (e.g., dichloromethane), add triphosgene portion-wise at 0 °C under an inert atmosphere.

-

Allow the reaction mixture to warm to room temperature and stir until the formation of the isocyanate is complete (monitor by IR spectroscopy, looking for the characteristic N=C=O stretch).

-

In a separate flask, dissolve tert-butyl 4-aminopiperidine-1-carboxylate and a non-nucleophilic base (e.g., triethylamine) in the same aprotic solvent.

-

Slowly add the isocyanate solution to the aminopiperidine solution at 0 °C.

-

Allow the reaction to proceed at room temperature until completion (monitor by TLC or LC-MS).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Step 2: Synthesis of 1-(3-fluoro-4-(trifluoromethoxy)phenyl)-3-(piperidin-4-yl)urea

-

Dissolve the crude product from Step 1 in a suitable solvent (e.g., dichloromethane).

-

Add a strong acid, such as trifluoroacetic acid (TFA), dropwise to the solution at 0 °C to remove the Boc protecting group.

-

Stir the reaction mixture at room temperature until deprotection is complete (monitor by TLC or LC-MS).

-

Neutralize the reaction mixture with a base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent.

-

Dry the organic layer and concentrate under reduced pressure to yield the deprotected intermediate.

Step 3: Synthesis of this compound

-

Dissolve the deprotected intermediate from Step 2 and a non-nucleophilic base (e.g., triethylamine) in an aprotic solvent (e.g., dichloromethane).

-

Cool the solution to 0 °C and add 2-methylbutanoyl chloride dropwise.

-

Allow the reaction to warm to room temperature and stir until the acylation is complete (monitor by TLC or LC-MS).

-

Quench the reaction with water and extract the final product, this compound, with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Purification of this compound

Purification of the crude this compound is crucial to obtain a high-purity compound suitable for biological and clinical studies. The primary method for purification is column chromatography.[4]

Purification Protocol

-

Column Preparation: Pack a silica gel column of appropriate size. The choice of column dimensions will depend on the scale of the synthesis.

-

Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent and load it onto the column.

-

Elution: Elute the column with a solvent system of 3:7 hexanes:ethyl acetate containing 5% methanol .[1] The polarity of the solvent system can be adjusted based on TLC analysis to achieve optimal separation.

-

Fraction Collection and Analysis: Collect fractions and monitor the elution of the product using thin-layer chromatography (TLC).

-

Product Isolation: Combine the fractions containing the pure this compound and remove the solvent under reduced pressure to yield the purified product as a solid.

Quantitative Data

The following table summarizes key quantitative data for this compound.

| Parameter | Value | Reference |

| Molecular Formula | C₁₈H₂₃F₄N₃O₃ | [5] |

| Molecular Weight | 405.39 g/mol | [5] |

| Purity (Commercially available) | 95% | [5] |

Signaling Pathway and Experimental Workflow

Mechanism of Action of EC5026

EC5026 exerts its therapeutic effects by inhibiting soluble epoxide hydrolase (sEH), a key enzyme in the arachidonic acid cascade.[1][6] This inhibition leads to an increase in the levels of epoxyeicosatrienoic acids (EETs), which have potent anti-inflammatory and analgesic properties.[7]

Caption: Mechanism of action of this compound.

Synthetic and Purification Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: General workflow for the synthesis and purification of this compound.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. EicOsis Initiates Phase 1b Clinical Trial of EC5026 - BioSpace [biospace.com]

- 3. Movement to the Clinic of Soluble Epoxide Hydrolase Inhibitor EC5026 as an Analgesic for Neuropathic Pain and for Use as a Nonaddictive Opioid Alternative - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. calpaclab.com [calpaclab.com]

- 6. Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. dovepress.com [dovepress.com]

The Role of (Rac)-EC5026 Derivatives in Inducing Protein Degradation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the utilization of the (Rac)-EC5026 chemical scaffold in the development of Proteolysis Targeting Chimeras (PROTACs) for the targeted degradation of soluble epoxide hydrolase (sEH). While this compound is a known inhibitor of sEH, its framework has been ingeniously adapted to create bifunctional molecules that, instead of merely inhibiting, actively induce the degradation of the sEH protein. This guide details the mechanism of action, presents key quantitative data, outlines experimental protocols, and visualizes the underlying biological and experimental workflows.

Introduction to sEH Degradation via PROTACs

Soluble epoxide hydrolase (sEH) is a key enzyme in the metabolism of signaling lipids and has emerged as a therapeutic target for a range of inflammatory and pain-related disorders. Traditional therapeutic approaches have focused on the development of inhibitors like this compound to block its enzymatic activity. However, the advent of targeted protein degradation technology, particularly PROTACs, offers a novel and potentially more efficacious strategy.

PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal system, the ubiquitin-proteasome system, to eliminate specific proteins of interest. An sEH-targeting PROTAC consists of three key components: a ligand that binds to sEH (derived from a scaffold like EC5026), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting these two moieties. This ternary complex formation facilitates the ubiquitination of sEH, marking it for degradation by the proteasome. Recent studies have also uncovered an alternative lysosomal degradation pathway for certain sEH PROTACs.

Quantitative Data on sEH Protein Degradation

The efficacy of sEH-targeting PROTACs is quantified by two key parameters: the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize the degradation performance of representative sEH PROTACs derived from chemical scaffolds related to this compound.

| PROTAC Compound | Target Protein | E3 Ligase Ligand | DC50 (nM) | Dmax (%) | Cell Line | Reference |

| PROTAC 23 | sEH | CRBN | ~100 | ~75 | HeLasEH-HiBiT | [1] |

| PROTAC 24 | sEH | CRBN | ~300 | ~80 | HeLasEH-HiBiT | [1] |

| PROTAC Compound | Target Protein | Degradation Pathway | DC50 (nM) | Dmax (%) | Cell Line | Reference |

| Compound 1a | Cytosolic sEH | Lysosomal | ~10 | >90 | 293T | [2] |

Signaling and Degradation Pathways

The targeted degradation of sEH by PROTACs can proceed through distinct cellular pathways. The canonical mechanism involves the ubiquitin-proteasome system, while recent evidence has highlighted a lysosome-dependent route for specific sEH PROTACs.

Caption: Canonical Ubiquitin-Proteasome sEH Degradation Pathway.

Caption: Lysosomal sEH Degradation Pathway for Compound 1a.

Experimental Protocols

Synthesis of a Representative sEH PROTAC (e.g., PROTAC 23)

The synthesis of sEH PROTACs generally involves the coupling of an sEH inhibitor moiety with an E3 ligase ligand via a suitable linker. The following is a generalized protocol based on the synthesis of PROTAC 23, which utilizes a click chemistry approach.[3]

Caption: General Synthesis Workflow for a CRBN-recruiting sEH PROTAC.

Methodology:

-

Synthesis of sEH Inhibitor with Alkyne Handle:

-

Synthesize or procure a derivative of the this compound scaffold that is functionalized with a terminal alkyne. This serves as the warhead for binding to sEH.

-

-

Synthesis of E3 Ligase Ligand with Azide Handle:

-

Synthesize or procure a derivative of an E3 ligase ligand, such as pomalidomide, functionalized with an azide group.

-

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):

-

In a suitable solvent (e.g., a mixture of tert-butanol and water), dissolve the sEH inhibitor-alkyne and the E3 ligase ligand-azide.

-

Add a copper(II) sulfate solution and a reducing agent, such as sodium ascorbate, to generate the active copper(I) catalyst in situ.

-

Allow the reaction to proceed at room temperature with stirring until completion, which can be monitored by techniques like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

-

Purification and Characterization:

-

Upon completion, the reaction mixture is worked up, and the crude PROTAC is purified using a suitable method, such as preparative high-performance liquid chromatography (HPLC).

-

The structure and purity of the final PROTAC compound are confirmed by analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS).

-

HiBiT/NanoBiT-Based Cellular sEH Degradation Assay

This assay provides a quantitative measurement of intracellular sEH levels following treatment with a PROTAC. It relies on the complementation of a small peptide tag (HiBiT) engineered onto the target protein with a larger, separately expressed fragment (LgBiT) to form a functional NanoLuc luciferase. The resulting luminescence is proportional to the amount of HiBiT-tagged sEH.[4][5][6]

Caption: HiBiT/NanoBiT sEH Degradation Assay Workflow.

Methodology:

-

Cell Line Preparation:

-

Utilize a cell line (e.g., HeLa or 293T) that has been genetically engineered using CRISPR/Cas9 to endogenously express sEH fused with the HiBiT tag (sEH-HiBiT).

-

-

Cell Seeding:

-

Seed the sEH-HiBiT expressing cells into 96-well or 384-well plates at an appropriate density and allow them to adhere overnight.

-

-

PROTAC Treatment:

-

Prepare serial dilutions of the sEH PROTAC compounds in cell culture medium.

-

Treat the cells with the different concentrations of the PROTACs. Include a vehicle control (e.g., DMSO).

-

-

Incubation:

-

Incubate the treated cells for a predetermined period (e.g., 24 hours) at 37°C in a humidified incubator with 5% CO2.

-

-

Lysis and Luminescence Detection (Lytic Endpoint Assay):

-

Prepare the Nano-Glo® HiBiT Lytic Detection Reagent according to the manufacturer's instructions, containing the LgBiT protein and the furimazine substrate.

-

Add the detection reagent to each well to lyse the cells and initiate the luminescent reaction.

-

Incubate at room temperature for a short period to allow the luminescent signal to stabilize.

-

-

Luminescence Measurement:

-

Measure the luminescence in each well using a plate reader.

-

-

Data Analysis:

-

Normalize the luminescence readings to the vehicle control.

-

Plot the normalized luminescence as a function of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.

-

Conclusion

The adaptation of the this compound scaffold from a traditional inhibitor to a warhead for sEH-targeting PROTACs represents a significant advancement in the modulation of this important therapeutic target. This technical guide has provided a comprehensive overview of the mechanisms, quantitative performance, and experimental methodologies central to the development and characterization of these protein degraders. The detailed protocols and visual workflows are intended to serve as a valuable resource for researchers in the fields of chemical biology and drug discovery, facilitating further exploration and optimization of this promising therapeutic modality.

References

- 1. Structure-Based Design of PROTACS for the Degradation of Soluble Epoxide Hydrolase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PROTAC-mediated selective degradation of cytosolic soluble epoxide hydrolase enhances ER-stress reduction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds Using HiBiT CRISPR Cell Lines [jove.com]

- 5. 標的タンパク質分解 [promega.jp]

- 6. Nano-Glo® HiBiT Lytic Detection System Protocol [promega.com]

No Direct Evidence Found for (Rac)-EC5026 as a VHL Chemical Probe

A comprehensive review of publicly available scientific literature and data reveals no direct evidence to support the classification of (Rac)-EC5026 as a chemical probe for the von Hippel-Lindau (VHL) protein. Instead, research consistently identifies EC5026 as a potent and selective inhibitor of the soluble epoxide hydrolase (sEH) enzyme. This compound is primarily investigated for its therapeutic potential in treating neuropathic pain and inflammation by modulating the arachidonic acid cascade.

The initial request for an in-depth technical guide on "this compound as a chemical probe for VHL" cannot be fulfilled as the foundational premise is not supported by current scientific findings. This report will instead clarify the established role of EC5026 and provide an overview of well-characterized chemical probes for VHL, along with the signaling pathways they influence.

EC5026: A Soluble Epoxide Hydrolase Inhibitor

EC5026 is a small molecule designed to inhibit the soluble epoxide hydrolase enzyme. sEH is responsible for the degradation of epoxyeicosatrienoic acids (EETs), which are lipid signaling molecules with anti-inflammatory, analgesic, and vasodilatory properties. By inhibiting sEH, EC5026 increases the endogenous levels of EETs, thereby exerting its therapeutic effects. Clinical development of EC5026 has focused on its potential as a non-opioid analgesic.

There is no indication in the reviewed literature that EC5026 directly binds to or modulates the function of the VHL E3 ubiquitin ligase complex.

Verified Chemical Probes for VHL

The development of chemical probes for VHL is an active area of research, particularly for their use in proteolysis-targeting chimeras (PROTACs) and for studying the hypoxia-inducible factor (HIF) signaling pathway. Unlike EC5026, several small molecules have been specifically designed and validated as VHL ligands.

Two prominent examples of VHL chemical probes are VH298 and fluorescently labeled probes like BODIPY FL VH032 . These molecules are designed to bind to the substrate recognition pocket of VHL, thereby displacing the alpha subunit of HIF (HIF-α).

| Probe Name | Description | Application |

| VH298 | A potent and selective small molecule VHL ligand. | Used to study the cellular consequences of VHL inhibition and as a component of PROTACs. |

| BODIPY FL VH032 | A fluorescently labeled high-affinity VHL ligand. | Employed in binding assays, such as Fluorescence Polarization (FP) and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), to identify and characterize other VHL ligands.[1][2] |

The VHL-HIF Signaling Pathway

The VHL protein is a crucial component of an E3 ubiquitin ligase complex that targets the alpha subunit of the Hypoxia-Inducible Factor (HIF) for proteasomal degradation under normal oxygen conditions (normoxia). This process is central to the cellular response to oxygen availability.

Figure 1: VHL-HIF Signaling Pathway. Under normoxic conditions, HIF-α is hydroxylated by PHDs, leading to its recognition by the VHL complex, ubiquitination, and subsequent proteasomal degradation. In hypoxia or when VHL is inactivated, HIF-α stabilizes, dimerizes with HIF-β, and activates the transcription of target genes.

Experimental Workflow for Characterizing a VHL Chemical Probe

The characterization of a novel chemical probe for VHL, such as VH298, involves a series of biophysical and cellular assays to determine its binding affinity, selectivity, and functional effects.

Figure 2: Experimental Workflow for VHL Probe Characterization. A typical workflow begins with biophysical assays to quantify binding affinity, followed by cellular assays to confirm target engagement and assess the functional consequences of VHL binding.

References

Structural Analysis of Protein Complexes: A Technical Guide Focused on the Von Hippel-Lindau (VHL) E3 Ligase

Disclaimer: Extensive research has revealed no publicly available data on a direct complex between "(Rac)-EC5026" and the von Hippel-Lindau (VHL) protein. Scientific literature consistently identifies EC5026 as a potent inhibitor of soluble epoxide hydrolase (sEH), with its development focused on non-opioid pain relief.[1][2][3][4][5][6] The von Hippel-Lindau protein is a well-studied E3 ubiquitin ligase, a key component of the cellular machinery for protein degradation.[7][8][9][10]

This technical guide will therefore focus on the structural analysis of the VHL protein in complex with known, well-characterized ligands, a topic of significant interest in the field of targeted protein degradation, particularly in the development of Proteolysis Targeting Chimeras (PROTACs).[7][11][12]

The Von Hippel-Lindau (VHL) Protein: Structure and Function

The VHL protein is the substrate recognition component of the Cullin-RING E3 ubiquitin ligase complex 2 (CRL2VHL).[7] This complex is essential for the ubiquitin-proteasome system, which targets proteins for degradation. The VHL complex typically includes Elongin B, Elongin C, Cullin 2, and Rbx1.[8][13] VHL itself is composed of two main domains: an N-terminal β-domain that recognizes and binds to substrates, and a C-terminal α-domain that interacts with the Elongin B/C heterodimer.[7][8]

A primary substrate of VHL is the alpha subunit of the hypoxia-inducible factor (HIF-1α).[7][8][9] Under normal oxygen conditions (normoxia), specific proline residues on HIF-1α are hydroxylated. This post-translational modification allows VHL to recognize and bind to HIF-1α, leading to its ubiquitination and subsequent degradation by the proteasome.[8]

Quantitative Analysis of VHL-Ligand Interactions

The binding affinity of small molecule ligands to VHL is a critical parameter in the development of VHL-targeting therapeutics like PROTACs. Several biophysical techniques are employed to quantify these interactions.

| Technique | Parameter(s) Measured | Typical VHL Ligand Affinity Range | Reference(s) |

| Isothermal Titration Calorimetry (ITC) | Dissociation Constant (Kd), Enthalpy (ΔH), Entropy (ΔS), Stoichiometry (n) | nM to µM | [14][15][16][17][18] |

| Surface Plasmon Resonance (SPR) | Association Rate (ka), Dissociation Rate (kd), Dissociation Constant (Kd) | nM to µM | [14] |

| Fluorescence Polarization (FP) | Dissociation Constant (Kd) | nM to µM | [14] |

| 19F NMR Displacement Assay | Dissociation Constant (Kd) | µM | [7] |

Experimental Protocols for Structural and Biophysical Analysis

Protein Expression and Purification of the VCB Complex

A common strategy for producing the VHL complex for structural and biophysical studies involves the co-expression of VHL, Elongin B, and Elongin C (VCB) in Escherichia coli.

Workflow for VCB Complex Purification:

This multi-step purification process ensures a homogenous and stable VCB complex suitable for downstream applications.

X-ray Crystallography for VHL-Ligand Complex Structure Determination

X-ray crystallography is a powerful technique to determine the three-dimensional structure of protein-ligand complexes at atomic resolution.[11][19]

General Crystallography Workflow:

Key Steps:

-

Complex Formation: The purified VCB complex is incubated with the small molecule ligand.

-

Crystallization: The protein-ligand complex is subjected to a wide range of conditions (e.g., pH, precipitant concentration) to induce the formation of well-ordered crystals.[20]

-

Data Collection: Crystals are exposed to a high-intensity X-ray beam, and the resulting diffraction pattern is recorded.[20]

-

Structure Solution and Refinement: The diffraction data is processed to generate an electron density map, into which the atomic model of the complex is built and refined.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the thermodynamic parameters of the interaction.

ITC Experimental Setup:

References

- 1. Movement to the Clinic of Soluble Epoxide Hydrolase Inhibitor EC5026 as an Analgesic for Neuropathic Pain and for Use as a Nonaddictive Opioid Alternative - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Movement to the Clinic of Soluble Epoxide Hydrolase Inhibitor EC5026 as an Analgesic for Neuropathic Pain and for Use as a Nonaddictive Opioid Alternative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification and characterization of the in-vivo metabolites of the novel soluble epoxide hydrolase inhibitor EC5026 using liquid chromatography quadrupole time of flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. drughunter.com [drughunter.com]

- 5. Human Health - EicOsis [eicosis.com]

- 6. EicOsis Launches EC5026 Phase 1b Trial [synapse.patsnap.com]

- 7. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 8. VHL Protein Domain | Cell Signaling Technology [cellsignal.com]

- 9. E3 ubiquitin ligase von Hippel-Lindau (VHL) protein promotes Th17 differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. hanlaboratory.com [hanlaboratory.com]

- 11. Crystallization of VHL-based PROTAC-induced ternary complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. academic.oup.com [academic.oup.com]

- 14. researchgate.net [researchgate.net]

- 15. Isothermal Titration Calorimetry Enables Rapid Characterization of Enzyme Kinetics and Inhibition for the Human Soluble Epoxide Hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Isothermal Titration Calorimetry | Department of Chemistry | ECU [chemistry.ecu.edu]

- 17. researchgate.net [researchgate.net]

- 18. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 19. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 20. Guidelines for the successful generation of protein–ligand complex crystals - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Synthesis and Application of (Rac)-EC5026-Based PROTACs for Targeted Degradation of Soluble Epoxide Hydrolase

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of molecules that co-opt the cell's natural protein disposal machinery to selectively eliminate proteins of interest (POIs). This technology offers a powerful strategy to target proteins previously considered "undruggable." This document provides detailed application notes and protocols for the synthesis and utilization of PROTACs incorporating (Rac)-EC5026, a potent inhibitor of soluble epoxide hydrolase (sEH), as the target-binding element, or "warhead."

This compound is a highly potent inhibitor of sEH, an enzyme implicated in the metabolism of signaling lipids and a therapeutic target for various inflammatory and pain-related conditions. By incorporating this compound into a PROTAC, researchers can induce the targeted degradation of sEH, offering a novel therapeutic modality beyond simple inhibition.

Principle of this compound-Based PROTACs

An this compound-based PROTAC is a heterobifunctional molecule consisting of three key components:

-

Warhead: this compound or a derivative that binds to the target protein, soluble epoxide hydrolase (sEH).

-

E3 Ligase Ligand: A molecule that recruits an E3 ubiquitin ligase, such as a ligand for Cereblon (CRBN) or Von Hippel-Lindau (VHL).

-

Linker: A chemical moiety that connects the warhead and the E3 ligase ligand, with its length and composition being critical for the formation of a productive ternary complex.

The PROTAC functions by simultaneously binding to both sEH and an E3 ligase, bringing them into close proximity. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to sEH, marking it for degradation by the proteasome.

Signaling Pathway

The canonical pathway for PROTAC-mediated protein degradation is illustrated below. An this compound-based PROTAC facilitates the ubiquitination of sEH, leading to its degradation by the proteasome.

Experimental Protocols

I. Synthesis of an this compound-Based PROTAC

The synthesis of a PROTAC involves the conjugation of the warhead, linker, and E3 ligase ligand. A common strategy is to synthesize functionalized versions of each component that can be coupled in the final steps. Click chemistry, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), is a highly efficient method for this purpose.[1][2][3]

A. General Workflow for PROTAC Synthesis

The following diagram outlines a typical workflow for the synthesis of an sEH PROTAC.

B. Example Protocol: Synthesis of a CRBN-recruiting sEH PROTAC via Click Chemistry

This protocol is a generalized example based on literature procedures for synthesizing sEH PROTACs.[1][3]

Materials:

-

Azide-functionalized sEH inhibitor (derived from an analog of this compound)

-

Alkyne-functionalized pomalidomide (CRBN ligand)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

Dimethylformamide (DMF)

-

Water

-

HPLC for purification

-

NMR and Mass Spectrometer for characterization

Procedure:

-

In a suitable reaction vial, dissolve the azide-functionalized sEH inhibitor (1.0 equivalent) and the alkyne-functionalized pomalidomide (1.1 equivalents) in a mixture of DMF and water (e.g., 4:1 ratio).

-

To this solution, add aqueous copper(II) sulfate (0.3 equivalents).

-

Add aqueous sodium ascorbate (0.3 equivalents) to the reaction mixture.

-

Stir the reaction at room temperature for 16-24 hours.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, directly purify the reaction mixture by preparative HPLC to isolate the desired PROTAC.

-

Lyophilize the pure fractions to obtain the final PROTAC product.

-

Confirm the structure and purity of the final compound by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

II. In Vitro Evaluation of sEH PROTACs

A. Cell-Based sEH Degradation Assay (Western Blot)

Objective: To determine the ability of the synthesized PROTAC to induce the degradation of endogenous sEH in a cellular context.

Materials:

-

Human cell line expressing sEH (e.g., HepG2, HEK293T)[4]

-

Cell culture medium and supplements

-

Synthesized sEH PROTAC and negative control (e.g., a molecule with a methylated glutarimide on the CRBN ligand to abrogate E3 ligase binding)[5]

-

DMSO (vehicle control)

-

Proteasome inhibitor (e.g., MG132) or lysosome inhibitor (e.g., Bafilomycin A1) for mechanistic studies[6]

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Primary antibody against sEH

-

Primary antibody for a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with varying concentrations of the sEH PROTAC (e.g., 0.1 nM to 10 µM) or controls (vehicle, negative control) for a specified time (e.g., 24 hours).

-

For mechanistic studies, pre-treat cells with a proteasome or lysosome inhibitor for 1-2 hours before adding the PROTAC.

-

After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Normalize the protein concentrations and prepare samples for SDS-PAGE.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies against sEH and the loading control.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities to determine the extent of sEH degradation relative to the vehicle control.

B. Determination of DC₅₀ and Dₘₐₓ

The half-maximal degradation concentration (DC₅₀) and the maximum degradation level (Dₘₐₓ) are key parameters to quantify the potency and efficacy of a PROTAC. These values are determined by performing the Western blot assay with a range of PROTAC concentrations and fitting the data to a dose-response curve.

Quantitative Data Summary

The following tables summarize representative quantitative data for sEH PROTACs from the literature. Note that the specific values are highly dependent on the cell line, treatment time, and the specific chemical structures of the warhead, linker, and E3 ligase ligand.

Table 1: Degradation Potency of Representative sEH PROTACs

| PROTAC ID | Warhead Scaffold | E3 Ligase Ligand | Linker Type | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | Reference |

| 1a | t-TUCB | Cereblon | PEG-based | HepG2 | low-nM range | >90 | [4] |

| Compound 8 | t-TUCB | Cereblon | Piperazine | HepG2 | sub-nM | >95 | [4][7] |

| ALT-PG2 | Not specified | Not specified | Not specified | Huh-7 | Not specified | Significant degradation | [8][9] |

| PROTAC 23 | FL217 analog | Cereblon | PEG-based | Primary Human Macrophages | Not specified | Significant degradation | [5][10] |

Table 2: Inhibitory Activity of sEH PROTACs against sEH Hydrolase Activity

| PROTAC ID | IC₅₀ (nM) for sEH Hydrolase | Reference |

| sEH PROTAC 1a | 0.8 | [11] |

| PROTAC 23 | Similar to negative control | [5] |

Conclusion

The use of this compound as a warhead in PROTAC synthesis represents a promising strategy for the targeted degradation of soluble epoxide hydrolase. The protocols and data presented here provide a foundation for researchers to design, synthesize, and evaluate novel sEH-degrading PROTACs. The modular nature of PROTACs allows for systematic optimization of the warhead, linker, and E3 ligase ligand to achieve desired potency, selectivity, and pharmacokinetic properties. This approach has the potential to yield valuable chemical probes for studying sEH biology and may lead to the development of new therapeutics for a range of diseases.

References

- 1. Click chemistry enables rapid development of potent sEH PROTACs using a direct-to-biology approach - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC03325J [pubs.rsc.org]

- 2. Click chemistry enables rapid development of potent sEH PROTACs using a direct-to-biology approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Structure-Based Design of PROTACS for the Degradation of Soluble Epoxide Hydrolase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PROTAC-mediated selective degradation of cytosolic soluble epoxide hydrolase enhances ER-stress reduction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In Vivo-Active Soluble Epoxide Hydrolase-Targeting PROTACs with Improved Potency and Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Soluble epoxide hydrolase-targeting PROTAC activates AMPK and inhibits endoplasmic reticulum stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Soluble epoxide hydrolase-targeting PROTAC activates AMPK and inhibits endoplasmic reticulum stress - Medicinal Chemistry & Pharmacology [ub.edu]

- 10. biorxiv.org [biorxiv.org]

- 11. caymanchem.com [caymanchem.com]

Protocol for conjugating (Rac)-EC5026 to a linker

Application Notes and Protocols

Topic: Protocol for Conjugating a Carboxylic Acid-Modified (Rac)-EC5026 Derivative to an Amine-Terminated Linker for Targeted Drug Delivery

Audience: Researchers, scientists, and drug development professionals.

Introduction

Folate receptor-targeted drug delivery is a promising strategy for enhancing the therapeutic index of potent pharmaceutical agents by directing them to cells overexpressing the folate receptor, a hallmark of many cancers and inflammatory diseases.[1][2][3] This approach utilizes a high-affinity ligand, such as folic acid or its analogs, to carry a payload to the target cells.[1][3] this compound is a potent inhibitor of soluble epoxide hydrolase (sEH), a therapeutic target for pain and inflammation. For targeted delivery, it is necessary to conjugate this compound to a targeting moiety, such as a folate derivative, via a linker.

The native chemical structure of this compound lacks a readily available functional group for direct conjugation using standard bioconjugation techniques. Therefore, this protocol describes the conjugation of a synthetically modified derivative, hereafter referred to as EC5026-COOH , to an amine-terminated linker. EC5026-COOH is a hypothetical derivative of this compound that has been functionalized with a carboxylic acid group, enabling covalent linkage to an amine-functionalized linker through a stable amide bond.

This document provides a detailed protocol for the conjugation reaction, purification of the conjugate, and methods for its characterization.

Signaling Pathway and Experimental Workflow

The overarching goal of this conjugation protocol is to create a component of a folate receptor-targeted drug delivery system. The folate-EC5026 conjugate, once assembled, would bind to the folate receptor on the surface of target cells and be internalized via endocytosis. Inside the cell, the linker may be designed to be cleaved, releasing the active EC5026 drug.

The experimental workflow for the conjugation of EC5026-COOH to an amine-terminated linker is a multi-step process involving activation of the carboxylic acid, coupling to the amine, and subsequent purification and analysis of the final conjugate.

Experimental Protocol

This protocol details the conjugation of EC5026-COOH to a generic amine-terminated linker (e.g., NH2-PEG-COOH, where the second carboxyl group would be used for subsequent attachment to a folate derivative). The reaction proceeds via the formation of an N-hydroxysuccinimide (NHS) ester of EC5026-COOH, which then reacts with the primary amine of the linker to form a stable amide bond.

Materials and Reagents

| Reagent | Supplier | Catalog # |

| EC5026-COOH | (Assumed Synthesized) | - |

| Amine-Terminated Linker | e.g., BroadPharm | BP-22354 |

| EDC hydrochloride | Sigma-Aldrich | E7750 |

| N-Hydroxysuccinimide (NHS) | Sigma-Aldrich | 130672 |

| Anhydrous Dimethylformamide (DMF) | Sigma-Aldrich | 227056 |

| Diisopropylethylamine (DIPEA) | Sigma-Aldrich | 387649 |

| HPLC Grade Acetonitrile | Fisher Scientific | A998 |

| HPLC Grade Water | Fisher Scientific | W6 |

| Trifluoroacetic Acid (TFA) | Sigma-Aldrich | T6508 |

Equipment

-

Magnetic stirrer and stir bars

-

Reaction vials

-

Argon or Nitrogen gas supply

-

High-Performance Liquid Chromatography (HPLC) system with a C18 column

-

Mass Spectrometer (e.g., LC-MS)

-

NMR Spectrometer

Protocol for Conjugation

-

Preparation of Reactants:

-

Dissolve EC5026-COOH (1 equivalent) in anhydrous DMF to a final concentration of 10 mg/mL in a clean, dry reaction vial.

-

In a separate vial, dissolve EDC (1.5 equivalents) and NHS (1.2 equivalents) in anhydrous DMF.

-

Dissolve the amine-terminated linker (1.1 equivalents) in anhydrous DMF. Add DIPEA (2 equivalents) to this solution to act as a non-nucleophilic base.

-

-

Activation of EC5026-COOH:

-

Add the EDC/NHS solution to the EC5026-COOH solution under an inert atmosphere (argon or nitrogen).

-

Stir the reaction mixture at room temperature for 1-2 hours to form the NHS-activated ester of EC5026. The progress of the activation can be monitored by thin-layer chromatography (TLC) or LC-MS if desired.

-

-

Coupling Reaction:

-

To the activated EC5026-NHS ester solution, add the solution of the amine-terminated linker and DIPEA dropwise.

-

Allow the reaction to proceed at room temperature overnight with continuous stirring.

-

-

Quenching the Reaction:

-

The following day, the reaction can be quenched by the addition of a small amount of water to hydrolyze any remaining NHS ester.

-

Purification of the Conjugate

The crude reaction mixture should be purified using reverse-phase HPLC.

-

HPLC Conditions:

-

Column: C18, 5 µm, 4.6 x 250 mm

-

Mobile Phase A: 0.1% TFA in Water

-

Mobile Phase B: 0.1% TFA in Acetonitrile

-

Gradient: A linear gradient from 5% to 95% B over 30 minutes is a good starting point and should be optimized based on the hydrophobicity of the conjugate.

-

Flow Rate: 1 mL/min

-

Detection: UV absorbance at wavelengths relevant to the EC5026 and linker chromophores (e.g., 254 nm and 280 nm).

-

-

Procedure:

-

Dilute the crude reaction mixture with Mobile Phase A.

-

Inject the diluted sample onto the HPLC system.

-

Collect fractions corresponding to the major product peak.

-

Combine the pure fractions and lyophilize to obtain the purified EC5026-linker conjugate.

-

Characterization of the Conjugate

The identity and purity of the final conjugate should be confirmed by mass spectrometry and NMR spectroscopy.

-

Mass Spectrometry (LC-MS):

-

Inject a small amount of the purified conjugate into an LC-MS system to confirm the molecular weight of the product. The observed mass should correspond to the calculated mass of the EC5026-linker conjugate.

-

-

NMR Spectroscopy (¹H NMR, ¹³C NMR):

-

Dissolve the lyophilized product in a suitable deuterated solvent (e.g., DMSO-d₆).

-

Acquire ¹H and ¹³C NMR spectra. The spectra should show characteristic peaks for both the EC5026 moiety and the linker, and the disappearance of the amine protons of the linker.

-

Quantitative Data Summary

The following table summarizes the expected inputs and outputs for a typical conjugation reaction.

| Parameter | Value |

| Reactants | |

| EC5026-COOH (MW: 449.4 g/mol , hypothetical) | 10 mg (0.022 mmol) |

| Amine-Linker (MW: ~500 g/mol , example) | 12.1 mg (0.024 mmol) |

| EDC (MW: 191.7 g/mol ) | 6.3 mg (0.033 mmol) |

| NHS (MW: 115.1 g/mol ) | 3.0 mg (0.026 mmol) |

| Reaction Conditions | |

| Solvent | Anhydrous DMF |

| Temperature | Room Temperature |

| Reaction Time | 12-16 hours |

| Expected Outcome | |

| Product | EC5026-Linker Conjugate |

| Theoretical Yield | ~19.5 mg |

| Purification Method | Reverse-Phase HPLC |

| Analytical Methods | LC-MS, NMR |

Conclusion

This protocol provides a detailed method for the conjugation of a carboxylic acid-functionalized derivative of this compound to an amine-terminated linker. The use of EDC/NHS chemistry provides an efficient and reliable method for forming a stable amide bond. Proper purification and characterization are essential to ensure the quality and integrity of the final conjugate for its intended use in folate receptor-targeted drug delivery systems. The successful synthesis of such conjugates is a critical step in the development of novel targeted therapies.

References

Application Notes and Protocols for (Rac)-EC5026-Based PROTAC Design

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the design, synthesis, and evaluation of Proteolysis Targeting Chimeras (PROTACs) utilizing the (Rac)-EC5026 E3 ligase ligand for the von Hippel-Lindau (VHL) protein. This document outlines strategies for targeting novel proteins of interest (POIs), presents detailed experimental protocols for characterization, and includes quantitative data for representative PROTACs.

Introduction to this compound-Based PROTACs

PROTACs are heterobifunctional molecules that hijack the cell's natural protein degradation machinery to eliminate target proteins.[1] They consist of three components: a ligand that binds to the target protein (the "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The formation of a ternary complex between the target protein, the PROTAC, and the E3 ligase leads to the ubiquitination of the target protein and its subsequent degradation by the proteasome.[1]

This compound is a potent ligand for the VHL E3 ligase, one of the most widely used E3 ligases in PROTAC design due to its broad tissue expression.[2] By incorporating this compound into a PROTAC, researchers can direct the VHL E3 ligase to a novel protein of interest for targeted degradation. This strategy offers a powerful approach to target proteins that have been traditionally considered "undruggable" with conventional small molecule inhibitors.

Design and Synthesis of this compound-Based PROTACs

The design of a successful PROTAC involves the careful selection of a target ligand, an E3 ligase ligand, and an appropriate linker. The linker is a critical component that influences the formation and stability of the ternary complex, as well as the physicochemical properties of the PROTAC.

General Synthesis Scheme:

The synthesis of a this compound-based PROTAC typically involves a modular approach where the target ligand, linker, and this compound are synthesized separately and then coupled together. A common strategy involves functionalizing this compound with a reactive handle (e.g., an amine or an alkyne) that allows for its conjugation to a linker, which is subsequently attached to the target protein ligand.

Novel Targets for this compound-Based PROTACs

This compound-based PROTACs can be designed to target a wide range of proteins implicated in disease. Here, we focus on three novel targets with significant therapeutic potential: KRAS G12C, BRD4, and STAT3.

KRAS G12C

The KRAS protein is a key signaling molecule that, when mutated, can drive the growth of many cancers. The G12C mutation is one of the most common KRAS mutations.[3]

Signaling Pathway:

Bromodomain-containing protein 4 (BRD4)

BRD4 is an epigenetic reader protein that plays a critical role in the regulation of gene expression.[4] Its dysregulation is implicated in various cancers.

Signaling Pathway:

Signal Transducer and Activator of Transcription 3 (STAT3)

STAT3 is a transcription factor that is constitutively activated in many cancers, promoting cell proliferation, survival, and immunosuppression.[5]

Signaling Pathway:

Quantitative Data for Representative VHL-Based PROTACs

The following tables summarize the in vitro efficacy of representative VHL-based PROTACs for the novel targets discussed. While not all of these PROTACs explicitly state the use of this compound, they utilize structurally similar VHL ligands and serve as valuable examples.

Table 1: KRAS G12C Degradation by LC-2 [6]

| Cell Line | DC₅₀ (µM) | Dₘₐₓ (%) |

| NCI-H2030 | 0.59 ± 0.20 | ~80 |

| MIA PaCa-2 | 0.32 ± 0.08 | ~75 |

Table 2: BRD4 Binding and Degradation by MZ1 [7][8]

| Parameter | Value |

| Binding Affinity (Kd) | |

| BRD4 BD1 | 382 nM |

| BRD4 BD2 | 120 nM |

| VCB | 66 nM |

| Degradation (DC₅₀) | |

| BRD4 | 2-20 nM (cell line dependent) |

Table 3: STAT3 Degradation and Cell Viability

| PROTAC | Cell Line | DC₅₀ (µM) | IC₅₀ (nM) | E3 Ligase |

| STAT3-D11-PROTAC-VHL[9] | HeLa | - | 1335 | VHL |

| STAT3-D11-PROTAC-VHL[9] | MCF-7 | - | 1973 | VHL |

| SD-36[10] | Molm-16 | 0.06 | 35 | Cereblon |

Experimental Protocols

Detailed methodologies for the characterization of this compound-based PROTACs are provided below.

PROTAC Synthesis: General Protocol for Amide Coupling

This protocol describes a general method for the final coupling step in PROTAC synthesis, where a carboxylic acid-functionalized linker on either the target ligand or E3 ligase ligand is coupled to an amine-functionalized partner.

Materials:

-

Carboxylic acid-functionalized component (1 equivalent)

-

Amine-functionalized component (1.1 equivalents)

-

HATU (1.2 equivalents)

-

DIPEA (3 equivalents)

-

Anhydrous DMF

-

Standard glassware and purification supplies (e.g., HPLC)

Procedure:

-

Dissolve the carboxylic acid-functionalized component in anhydrous DMF.

-

Add HATU and DIPEA to the solution and stir for 10 minutes at room temperature.

-

Add the amine-functionalized component to the reaction mixture.

-

Stir the reaction at room temperature for 4-16 hours, monitoring by LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash chromatography or preparative HPLC to yield the final PROTAC.

Western Blot for Protein Degradation

This protocol allows for the visualization and quantification of target protein degradation following PROTAC treatment.

Experimental Workflow:

Protocol:

-

Cell Treatment: Plate cells and treat with a dose-response of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Denature an equal amount of protein from each sample in Laemmli buffer and separate on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and visualize the protein bands using an ECL substrate and an imaging system.

-

Analysis: Quantify the band intensities using image analysis software and normalize the target protein levels to the loading control.

HiBiT Assay for Protein Degradation

The HiBiT assay is a sensitive, real-time method to quantify protein levels in live cells. It requires CRISPR/Cas9-mediated knock-in of the small 11-amino-acid HiBiT tag into the endogenous locus of the target protein.

Protocol:

-

Cell Plating: Plate HiBiT-tagged cells in a 96-well plate.

-

PROTAC Addition: Prepare serial dilutions of the PROTAC and add to the cells.

-

Lytic Detection: At desired time points, add Nano-Glo® HiBiT Lytic Detection Reagent, which contains the LgBiT protein and substrate.

-

Luminescence Measurement: Incubate for 10 minutes at room temperature to allow for cell lysis and signal stabilization, then measure luminescence using a plate reader.

-

Data Analysis: Normalize the luminescence signal to the vehicle control to determine the percentage of remaining protein. Calculate DC₅₀ and Dₘₐₓ values from the dose-response curve.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity following PROTAC treatment.

Protocol:

-

Cell Plating and Treatment: Seed cells in a 96-well plate and treat with a range of PROTAC concentrations for the desired duration (e.g., 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.

Conclusion

The use of this compound as a VHL E3 ligase ligand provides a robust platform for the development of novel PROTACs against a wide array of therapeutic targets. The protocols and data presented in these application notes offer a foundational guide for researchers to design, synthesize, and evaluate their own this compound-based PROTACs, paving the way for the next generation of targeted protein degraders.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. medkoo.com [medkoo.com]

- 3. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. lumen.luc.edu [lumen.luc.edu]

- 5. A Potent and Selective Small-molecule Degrader of STAT3 Achieves Complete Tumor Regression in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Pardon Our Interruption [opnme.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Structure-Based Discovery of SD-36 as a Potent, Selective, and Efficacious PROTAC Degrader of STAT3 Protein - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Cell-Based Assays of (Rac)-EC5026-Containing PROTACs

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the essential cell-based assays for the characterization of Proteolysis Targeting Chimeras (PROTACs) that incorporate (Rac)-EC5026 as a warhead for the target protein, soluble epoxide hydrolase (sEH). Detailed protocols for key experiments are provided to enable researchers to assess PROTAC efficacy, mechanism of action, and cellular effects.

Introduction to this compound and sEH PROTACs

This compound is a potent inhibitor of soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of signaling lipids and a therapeutic target for inflammatory and neurodegenerative diseases.[1][2][3][4][5][6][7][8][9][10] By incorporating this compound as a warhead into a PROTAC, it is possible to hijack the cell's natural protein disposal system to specifically degrade sEH. A PROTAC is a heterobifunctional molecule with three key components: a ligand that binds to the target protein (the warhead), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two elements.[11][12][13][14][15] This ternary complex formation between the target protein, the PROTAC, and the E3 ligase leads to the ubiquitination and subsequent proteasomal degradation of the target protein.

This document outlines a suite of cell-based assays crucial for the preclinical evaluation of this compound-containing PROTACs designed to degrade sEH.

Core Assays and Methodologies

A thorough in-cell characterization of a PROTAC involves a multi-step process to confirm target engagement, ternary complex formation, target degradation, and the desired physiological outcome. The following sections detail the protocols for these essential assays.

Target Degradation Assays

The primary function of a PROTAC is to induce the degradation of its target protein. Quantitative measurement of target protein levels is therefore the most critical initial assay.

This assay offers a high-throughput and quantitative method to determine the potency (DC₅₀) and maximal degradation (Dₘₐₓ) of a PROTAC. It utilizes a genetically engineered cell line where the target protein (sEH) is tagged with a small 11-amino-acid peptide (HiBiT). In the presence of a larger complementary subunit (LgBiT), a bright luminescent signal is produced. Degradation of the HiBiT-tagged sEH results in a loss of luminescence, which can be quantified.

Experimental Protocol: HiBiT Assay for sEH Degradation

-

Cell Seeding: Seed HEK293 cells stably expressing LgBiT and endogenously HiBiT-tagged sEH in a 96-well white, clear-bottom plate at a density of 1 x 10⁴ cells per well. Incubate overnight at 37°C and 5% CO₂.

-

PROTAC Treatment: Prepare serial dilutions of the this compound-containing PROTAC in cell culture medium. Add the PROTAC dilutions to the cells and incubate for the desired time points (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).

-

Lysis and Luminescence Reading:

-

For endpoint assays, lyse the cells using a Nano-Glo® HiBiT Lytic Assay System reagent.

-

For kinetic assays, add the Nano-Glo® Endurazine™ Live Cell Substrate to the wells prior to PROTAC addition.

-

-

Data Analysis: Measure luminescence using a plate reader. Normalize the data to the vehicle control to determine the percentage of sEH degradation. Plot the degradation percentage against the PROTAC concentration and fit the data to a four-parameter logistic curve to calculate the DC₅₀ and Dₘₐₓ values.

Data Presentation: Quantitative Degradation Parameters

| PROTAC Candidate | DC₅₀ (nM) | Dₘₐₓ (%) | Timepoint (hours) |

| PROTAC-A | 15 | 92 | 24 |

| PROTAC-B | 50 | 85 | 24 |

| Negative Control | >1000 | <10 | 24 |

Western blotting provides a semi-quantitative, visual confirmation of target degradation and can be used to assess the impact on related proteins.

Experimental Protocol: Western Blot for sEH Degradation

-

Cell Treatment and Lysis: Treat cells with varying concentrations of the PROTAC for a specified time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane and probe with primary antibodies against sEH and a loading control (e.g., GAPDH, β-actin). Subsequently, incubate with HRP-conjugated secondary antibodies.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Densitometry Analysis: Quantify the band intensities and normalize the sEH signal to the loading control to determine the relative protein levels.

Ternary Complex Formation Assay

The formation of a stable ternary complex between the sEH, the PROTAC, and the E3 ligase is a prerequisite for target ubiquitination and degradation. The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a powerful tool to monitor this interaction in live cells.

Experimental Protocol: NanoBRET™ Assay for Ternary Complex Formation

-

Cell Preparation: Co-transfect HEK293 cells with plasmids encoding for NanoLuc®-sEH (energy donor) and HaloTag®-E3 ligase (e.g., VHL or CRBN; energy acceptor).

-

Cell Seeding: Seed the transfected cells in a 96-well plate.

-

Labeling: Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate to allow for labeling of the HaloTag®-E3 ligase.

-

PROTAC Addition: Add serial dilutions of the this compound-containing PROTAC to the wells.

-

Substrate Addition and BRET Measurement: Add the NanoBRET™ Nano-Glo® Substrate and immediately measure the donor and acceptor emission signals using a plate reader equipped with the appropriate filters.

-

Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. An increase in the BRET ratio indicates the formation of the ternary complex.

Data Presentation: Ternary Complex Formation

| PROTAC Candidate | EC₅₀ for Ternary Complex Formation (nM) | Maximum BRET Ratio |

| PROTAC-A | 25 | 0.8 |

| PROTAC-B | 100 | 0.6 |

| Negative Control | >1000 | 0.1 |

Mechanism of Action Assays

To confirm that the observed target degradation is occurring through the intended ubiquitin-proteasome pathway, it is essential to perform co-treatment experiments with inhibitors of this pathway.

Experimental Protocol: Proteasome and Lysosome Inhibition

-

Cell Seeding and Pre-treatment: Seed cells and allow them to adhere overnight. Pre-treat the cells with a proteasome inhibitor (e.g., MG132) or a lysosome inhibitor (e.g., Bafilomycin A1) for 1-2 hours.

-

PROTAC Co-treatment: Add the this compound-containing PROTAC at a concentration that induces significant degradation (e.g., its DC₅₀ or DC₈₀).

-

Incubation and Analysis: Incubate for the desired time and then analyze sEH protein levels using either the HiBiT assay or Western blotting as described above.

Visualization of Key Processes

To aid in the understanding of the experimental workflows and the underlying biological pathways, the following diagrams have been generated using Graphviz.

Caption: The signaling pathway of PROTAC-mediated sEH degradation.

Caption: Experimental workflow for the HiBiT-based sEH degradation assay.

Caption: Experimental workflow for the NanoBRET ternary complex formation assay.

Conclusion

The successful development of a this compound-containing PROTAC requires a systematic and multi-faceted approach to cellular characterization. The assays and protocols outlined in these application notes provide a robust framework for assessing the key performance attributes of a PROTAC, from target degradation and mechanism of action to the crucial formation of the ternary complex. By following these detailed methodologies, researchers can generate the high-quality, quantitative data necessary to advance promising sEH-degrading PROTACs through the drug discovery pipeline.

References

- 1. drughunter.com [drughunter.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. abmole.com [abmole.com]

- 4. Human Health - EicOsis [eicosis.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound|CAS 1809885-55-9|DC Chemicals [dcchemicals.com]

- 7. EicOsis begins Phase Ib study of drug candidate EC5026 [clinicaltrialsarena.com]

- 8. This compound|1809885-55-9|COA [dcchemicals.com]

- 9. glpbio.com [glpbio.com]

- 10. This compound Supplier | CAS 1809885-55-9 | AOBIOUS [aobious.com]

- 11. figshare.com [figshare.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. dzl.de [dzl.de]

- 15. biorxiv.org [biorxiv.org]

Application Notes and Protocols for In Vitro Ubiquitination Assays Using (Rac)-EC5026

(Rac)-EC5026 is a racemic small molecule ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. These application notes provide a detailed protocol for utilizing this compound in in vitro ubiquitination assays to induce the ubiquitination of a target protein of interest (POI). This process is central to the mechanism of Proteolysis Targeting Chimeras (PROTACs), which are heterobifunctional molecules designed to bring a target protein and an E3 ligase into proximity to trigger the target's degradation.[1][2][3][4][5]

This document is intended for researchers, scientists, and drug development professionals familiar with biochemical assays. The following protocols and diagrams outline the necessary steps and components to successfully conduct an in vitro ubiquitination assay using a VHL ligand like this compound as part of a PROTAC.

Principle of the Assay

The in vitro ubiquitination assay reconstitutes the key components of the ubiquitin-proteasome system (UPS) in a controlled environment.[6][7] The assay relies on the sequential action of three enzymes: a ubiquitin-activating enzyme (E1), a ubiquitin-conjugating enzyme (E2), and a ubiquitin ligase (E3).[8][9] In this specific application, this compound is a component of a PROTAC molecule that recruits the VHL E3 ligase complex.[1][2][3] The PROTAC, by binding to both the VHL complex and a specific protein of interest (POI), facilitates the transfer of ubiquitin from the E2 enzyme to the POI, marking it for subsequent degradation by the proteasome in a cellular context.[4][5] This in vitro assay allows for the direct measurement of POI ubiquitination.

Signaling Pathway and Experimental Workflow

The diagrams below illustrate the ubiquitination cascade initiated by a PROTAC molecule and the general workflow of the in vitro assay.

Materials and Reagents

Enzymes and Substrates

| Component | Stock Concentration | Final Concentration |

| E1 Ubiquitin-Activating Enzyme | 5 µM | 50-100 nM |

| E2 Ubiquitin-Conjugating Enzyme | 25 µM | 0.2-0.5 µM |

| VHL E3 Ligase Complex | 10 µM | 0.1-0.5 µM |

| Ubiquitin | 100 µM | 2-10 µM |

| Protein of Interest (POI) | 10 µM | 0.5-1 µM |

| PROTAC Molecule | 1 mM | 0.1-10 µM |

| ATP | 100 mM | 2-5 mM |

Buffers and Solutions

| Buffer/Solution | Composition |

| 10X Ubiquitination Buffer | 400 mM Tris-HCl (pH 7.5), 50 mM MgCl₂, 20 mM DTT |

| 5X SDS-PAGE Sample Buffer | Standard formulation with SDS and a reducing agent (e.g., DTT or β-mercaptoethanol) |

| Wash Buffer | e.g., PBS with 0.05% Tween-20 (PBST) |

| Blocking Buffer | e.g., 5% non-fat milk or BSA in PBST |

Experimental Protocol